Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-
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Overview
Description
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is a complex organic compound that features a pyrimidine ring substituted with a phenylethynyl group and an ethanol moiety
Preparation Methods
The synthesis of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multi-step organic reactions. One common synthetic route includes the Sonogashira coupling reaction, where a phenylacetylene derivative is coupled with a halogenated pyrimidine under palladium catalysis. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenylethynyl group.
Substitution: The phenylethynyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethynyl group and pyrimidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethanol, 2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- can be compared with other similar compounds, such as:
Phenylethynyl-substituted pyrimidines: These compounds share the phenylethynyl group but may differ in other substituents, leading to variations in their chemical and biological properties.
Pyrimidine derivatives: Compounds with different substituents on the pyrimidine ring, which can affect their reactivity and applications
Properties
CAS No. |
393856-02-5 |
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Molecular Formula |
C14H13N3O |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H13N3O/c18-9-8-16-14-13(10-15-11-17-14)7-6-12-4-2-1-3-5-12/h1-5,10-11,18H,8-9H2,(H,15,16,17) |
InChI Key |
NLQWRVVFRBUKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CN=CN=C2NCCO |
Origin of Product |
United States |
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